

Dantrolene Sodium: A Technical Guide for Investigating Alzheimer's Disease Pathology

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Compound of Interest

Compound Name: Dantrolene Sodium

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Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta ($A\beta$) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline.[1][2] A growing body of evidence points to the dysregulation of intracellular calcium (Ca^{2+}) homeostasis as a critical upstream event in AD pathogenesis.[2][3][4] **Dantrolene sodium**, an FDA-approved muscle relaxant, has emerged as a promising investigational tool and potential therapeutic agent for AD.[1][3] This technical guide provides a comprehensive overview of the use of **dantrolene sodium** in AD research, focusing on its mechanism of action, experimental applications, and key findings.

Mechanism of Action: Targeting Ryanodine Receptors and Calcium Dysregulation

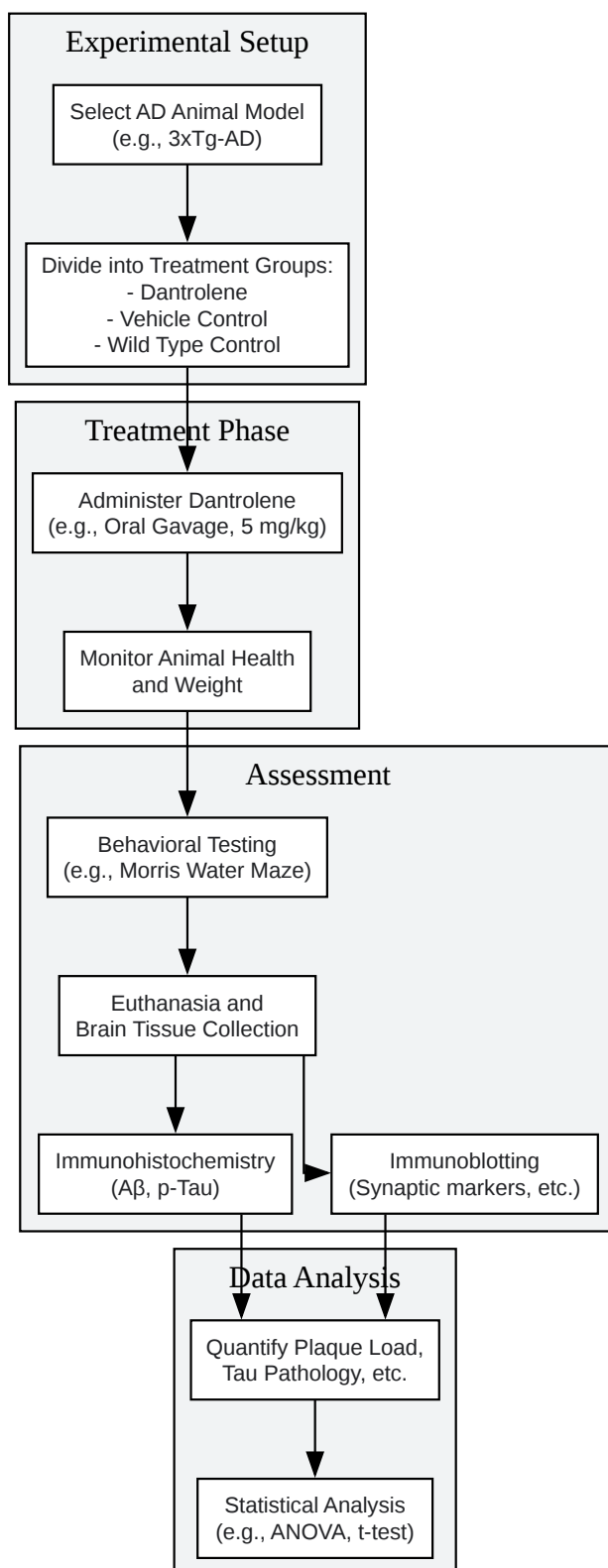
Dantrolene's primary mechanism of action is the antagonism of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum (ER).[1][5][6] In the context of AD, familial mutations in presenilin genes (PSEN1 and PSEN2) have been shown to increase the expression and activity of RyRs, leading to excessive Ca^{2+} release from the ER.[3] This disruption of Ca^{2+} homeostasis is believed to trigger a cascade of downstream pathological events, including:

- Increased A β production through modulation of β - and γ -secretase activities.[3][7]
- Promotion of tau hyperphosphorylation.[3]
- Synaptic dysfunction and loss.[3][7]
- Mitochondrial dysfunction and oxidative stress.[6][8]

Dantrolene acts by inhibiting RyR1 and RyR3 isoforms, thereby stabilizing intracellular Ca²⁺ levels.[6] It is important to note that RyR2, the predominant isoform in cardiac muscle, is not affected by dantrolene, which explains its favorable cardiac safety profile.[6] Beyond its direct action on RyRs, dantrolene may also exert neuroprotective effects by inhibiting NMDA glutamate receptors and modulating ER-mitochondria communication.[1]

Signaling Pathway of Dantrolene in Alzheimer's Disease





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